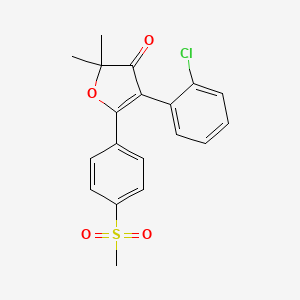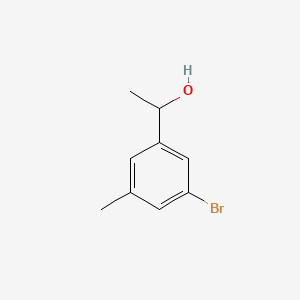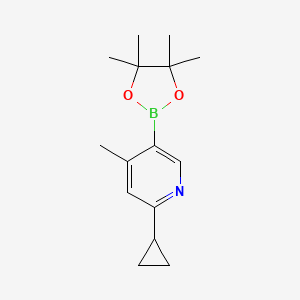
(S)-3-bromo-1-(trifluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a bromine atom at the third position and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable pyrrolidine derivative.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base such as cesium carbonate (Cs2CO3).
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, optimized for yield and purity. These processes are typically carried out in specialized reactors with precise control over temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functionalized derivatives.
Cyclization Reactions: The pyrrolidine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products: The major products formed from these reactions include various substituted pyrrolidines, oxidized derivatives, and cyclized heterocycles.
Applications De Recherche Scientifique
(S)-3-Bromo-1-(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is utilized in the production of advanced materials, such as fluorinated polymers and specialty chemicals.
Mécanisme D'action
The mechanism of action of (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.
Comparaison Avec Des Composés Similaires
3-Bromo-1-(trifluoromethyl)pyrrolidine: Lacks the chiral center, leading to different stereochemical properties.
3-Chloro-1-(trifluoromethyl)pyrrolidine: Substitution of bromine with chlorine results in altered reactivity and biological activity.
3-Bromo-1-(difluoromethyl)pyrrolidine: Replacement of the trifluoromethyl group with a difluoromethyl group changes the compound’s electronic properties.
Uniqueness: (S)-3-Bromo-1-(trifluoromethyl)pyrrolidine is unique due to its chiral nature and the presence of both bromine and trifluoromethyl groups, which confer distinct reactivity and potential for diverse applications.
Propriétés
Formule moléculaire |
C5H7BrF3N |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
(3S)-3-bromo-1-(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C5H7BrF3N/c6-4-1-2-10(3-4)5(7,8)9/h4H,1-3H2/t4-/m0/s1 |
Clé InChI |
SHCNIXQNBJRIJH-BYPYZUCNSA-N |
SMILES isomérique |
C1CN(C[C@H]1Br)C(F)(F)F |
SMILES canonique |
C1CN(CC1Br)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzoyl chloride, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-](/img/structure/B13971798.png)





![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)


![1,3-Dihydro-1-(3-oxetanyl)-2h-imidazo[4,5-c]pyridin-2-one](/img/structure/B13971893.png)

